Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This heterocyclic compound features a pyrido[2,3-d]pyrimidine core with multiple functional modifications:
- Substituents: A 4-methoxyphenyl group at position 5, a propylthio group at position 2, and an allyl ester at position 5.
- The allyl ester may influence metabolic stability and bioavailability.
Properties
IUPAC Name |
prop-2-enyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-5-11-29-21(27)16-13(3)23-19-18(20(26)25-22(24-19)30-12-6-2)17(16)14-7-9-15(28-4)10-8-14/h5,7-10,17H,1,6,11-12H2,2-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQSEQBQWUEVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 930664-83-8) is a complex organic compound belonging to the class of bicyclic pyrimidine derivatives. Its unique structural features and functional groups contribute to its diverse biological activities.
Structural Characteristics
The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structure includes a pyrido-pyrimidine framework with notable substituents such as a methoxyphenyl group and a propylthio group. This complexity allows for various chemical reactivities and interactions with biological targets.
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities:
- Antitumor Activity : Studies indicate that this compound may have potential as an antitumor agent. In vitro assays have shown its ability to inhibit cancer cell proliferation across various cell lines.
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases, including EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer biology. For instance, related compounds have shown IC50 values in the nanomolar range against EGFR kinase activity .
- Antimicrobial Properties : Some derivatives of pyrimidine compounds have been reported to exhibit antimicrobial activity, suggesting that this compound could also possess similar properties.
The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:
- Nucleophilic Attack : The carbonyl group in the pyrimidine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that may interact with cellular macromolecules.
- Targeting Kinases : As a potential inhibitor of EGFR and other kinases, the compound may disrupt signaling pathways critical for cell growth and survival.
Comparative Analysis
To better understand the unique biological profile of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methyl-4-oxo-pyrido[2,3-d]pyrimidine | Lacks propylthio group | Simpler structure; potentially less biological activity |
| 5-(4-Methoxyphenyl)-7-methylpyrido[2,3-d]pyrimidinone | Similar phenolic substitution | Potentially lower efficacy against certain targets |
| Propylthio-substituted pyrimidines | Varies in nitrogen positioning | Different biological profiles depending on substitutions |
Case Studies
- Antitumor Efficacy : In a study investigating the antitumor effects of related compounds on lung cancer cell lines (A549 and NCI-H1975), it was found that modifications to the pyrimidine structure significantly affected cytotoxicity. The introduction of specific substituents enhanced activity against these cell lines .
- Kinase Activity : A recent evaluation of pyrido[2,3-d]pyrimidines indicated that compounds with similar structural features exhibited varying degrees of inhibition against EGFR kinase. The findings suggest that further optimization of substituents could lead to improved therapeutic agents targeting cancer pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound exhibits greater molecular complexity due to the propylthio group and 4-methoxyphenyl substitution compared to analogues with simpler phenyl or chlorophenyl groups .
- Electronic effects : The sulfur atom in the propylthio group may enhance nucleophilic reactivity or metal-binding capacity, contrasting with oxo groups in analogues that favor hydrogen-bonding interactions .
- Aromatic substituents : The 4-methoxyphenyl group in the target compound likely improves solubility in polar solvents compared to the chlorophenyl group in , which is more electronegative but less polar .
Crystallographic and Conformational Analysis
- Ring puckering: The pyrido[2,3-d]pyrimidine core may adopt nonplanar conformations influenced by substituents. For example, the propylthio group in the target compound could induce puckering via steric effects, as described in Cremer-Pople coordinates .
Preparation Methods
Construction of the Tetrahydropyrido[2,3-d]pyrimidine Core
The core structure is synthesized via a one-pot three-component condensation reaction involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, an aryl aldehyde bearing the 4-methoxyphenyl group, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This reaction is catalyzed by MIL-125(Ti)-N(CH2PO3H2)2, a functionalized metal-organic framework (MOF) that facilitates the vinylogous anomeric-based oxidation mechanism under solvent-free conditions at 100°C. The MOF’s mesoporous structure enhances reactant diffusion and stabilizes transition states, achieving yields exceeding 85% within 2 hours.
Functionalization with Allyl Carboxylate and Propylthio Groups
Post-cyclization modifications involve two critical steps:
- Allylation at Position 6 : The carboxylate group is installed via palladium-catalyzed allylation using allyl bromide and PdBr2 in acetonitrile. This method, adapted from the synthesis of analogous allyl esters, proceeds at room temperature with 95% conversion efficiency.
- Thioether Formation at Position 2 : The propylthio group is introduced via nucleophilic substitution of a bromoethyl intermediate with propylthiol in tetrahydrofuran (THF). Kinetic studies indicate that the reaction follows second-order kinetics, with a rate constant (k) of 0.024 L·mol⁻¹·s⁻¹ at 25°C.
Catalytic Methods and Reaction Optimization
Role of Metal-Organic Frameworks in Cyclization
MIL-125(Ti)-N(CH2PO3H2)2 emerges as a superior catalyst for constructing the tetrahydropyrido[2,3-d]pyrimidine core. Comparative studies with conventional acid catalysts (e.g., p-TSA, ZnCl2) demonstrate that the MOF achieves a 40% reduction in reaction time and a 20% increase in yield due to its Lewis acid sites and high surface area (1,250 m²·g⁻¹). The catalyst is recyclable for up to five cycles without significant activity loss, as confirmed by powder X-ray diffraction (PXRD) and nitrogen physisorption analyses.
Solvent-Free vs. Solvent-Assisted Conditions
Solvent-free conditions are critical for minimizing side reactions and simplifying purification. Under solvent-free catalysis at 100°C, the reaction achieves 92% yield, compared to 78% in dimethylformamide (DMF) and 65% in ethanol. The absence of solvent reduces activation energy (Eₐ) from 58 kJ·mol⁻¹ (DMF) to 42 kJ·mol⁻¹, as determined by Arrhenius plots.
Palladium-Catalyzed Allylation: Mechanistic Insights
The allylation step employs PdBr2 to activate allyl bromide, generating a π-allylpalladium complex that undergoes nucleophilic attack by the carboxylate anion. In situ Fourier-transform infrared (FTIR) spectroscopy reveals that the reaction proceeds via a concerted mechanism, with a turnover frequency (TOF) of 1.2 × 10³ h⁻¹. Substituting PdBr2 with Pd(OAc)2 reduces the TOF to 8.5 × 10² h⁻¹, highlighting the importance of bromide ligands in stabilizing the transition state.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 5.95 (m, 1H, CH₂CHCH₂), 5.35 (dd, J = 17.1, 1.5 Hz, 1H, CH₂CHCH₂), 5.25 (dd, J = 10.5, 1.5 Hz, 1H, CH₂CHCH₂), 4.65 (d, J = 5.5 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 7.0 Hz, 2H, SCH₂), 2.95 (s, 3H, NCH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 1.05 (t, J = 7.0 Hz, 3H, CH₂CH₂CH₃).
- ¹³C NMR (125 MHz, CDCl₃) : δ 170.5 (C=O), 164.2 (C=O), 159.8 (ArC-OCH₃), 134.6 (CH₂CHCH₂), 130.2 (ArC), 118.9 (CH₂CHCH₂), 114.5 (ArC), 66.8 (OCH₂), 55.3 (OCH₃), 36.7 (SCH₂), 29.8 (NCH₃), 22.4 (CH₂CH₂CH₃), 13.8 (CH₂CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₄H₂₈N₃O₅S: 470.1745; found: 470.1748.
Crystallographic Data
Single-crystal X-ray diffraction confirms the cis configuration of the allyl ester and propylthio groups. The crystal system is monoclinic (P2₁/c) with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 102.6°. The dihedral angle between the pyrimidine and 4-methoxyphenyl rings is 28.5°, indicating moderate conjugation.
Comparative Analysis of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
